molecular formula C24H27N3O2 B3408644 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-84-3

1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B3408644
CAS No.: 878692-84-3
M. Wt: 389.5 g/mol
InChI Key: SULQRAAXYJWBEB-UHFFFAOYSA-N
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Description

1-Allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core, an imidazole ring, and an m-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidin-2-one Core:

    Introduction of the Imidazole Ring:

    Attachment of the m-Tolyloxy Group:

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates for nucleophilic substitution.

Major Products:

  • Oxidation products such as epoxides or aldehydes.
  • Reduction products like amines or alcohols.
  • Substitution products depending on the nucleophile used.

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.
  • Acts as a precursor for various heterocyclic compounds.

Biology:

  • Potential applications in drug discovery due to its structural complexity and functional groups.
  • Investigated for its biological activities, such as antimicrobial or anticancer properties.

Medicine:

  • Explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
  • May serve as a lead compound for developing new pharmaceuticals.

Industry:

  • Utilized in the synthesis of fine chemicals and advanced materials.
  • Potential applications in the development of agrochemicals or dyes.

Mechanism of Action

The mechanism by which 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The m-tolyloxy group may enhance binding affinity or specificity.

Comparison with Similar Compounds

    Pyrrolidin-2-one Derivatives: Compounds like N-alkylpyrrolidin-2-ones, which share the pyrrolidin-2-one core.

    Imidazole Derivatives: Compounds such as benzimidazoles, which have similar imidazole rings.

    Tolyloxy Compounds: Molecules containing the m-tolyloxy group, like certain ethers or phenolic compounds.

Uniqueness:

  • The combination of the pyrrolidin-2-one core, imidazole ring, and m-tolyloxy group in a single molecule is unique, providing a distinct set of chemical and biological properties.
  • This structural complexity allows for diverse reactivity and potential applications in various fields.

This detailed overview highlights the significance and potential of 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in scientific research and industry

Properties

IUPAC Name

4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-3-12-26-17-19(16-23(26)28)24-25-21-10-4-5-11-22(21)27(24)13-7-14-29-20-9-6-8-18(2)15-20/h3-6,8-11,15,19H,1,7,12-14,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULQRAAXYJWBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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